Technical Whitepaper: 2-(Isobutylamino)ethanol Hydrochloride
Technical Whitepaper: 2-(Isobutylamino)ethanol Hydrochloride
Here is an in-depth technical guide on 2-(Isobutylamino)ethanol hydrochloride, structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[1]
Executive Summary
2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a secondary amino alcohol salt serving as a critical building block in the synthesis of pharmaceutical actives, particularly local anesthetics and anti-arrhythmic agents.[1][2][3] As the hydrochloride salt of the volatile free base, it offers enhanced stability, solubility, and handling safety. This guide provides a comprehensive technical analysis of its properties, manufacturing protocols, and quality control metrics, designed to support rigorous R&D workflows.
Part 1: Chemical Identity & Structural Analysis[1][4]
The compound consists of an ethanolamine core N-alkylated with an isobutyl group. The hydrochloride salt form is preferred in formulation and storage due to the hygroscopic and oxidative instability of the free amine.
Table 1: Chemical Identity & Key Properties
| Property | Specification |
| IUPAC Name | 2-[(2-Methylpropyl)amino]ethanol hydrochloride |
| Common Name | N-Isobutylethanolamine HCl |
| CAS Number (Salt) | 245487-94-9 |
| CAS Number (Free Base) | 17091-40-6 |
| Molecular Formula | C₆H₁₆ClNO |
| Molecular Weight | 153.65 g/mol |
| Structure (SMILES) | CC(C)CNCCO.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in acetone/ether.[1][4][5] |
| pKa (Calculated) | ~9.5 (Amine conjugate acid) |
Structural Logic & Stability
The isobutyl group provides steric bulk that modulates the nucleophilicity of the secondary amine compared to linear alkyl chains. This steric hindrance is advantageous in preventing over-alkylation during downstream synthesis but requires tailored conditions for acylation or further functionalization.
Figure 1: Structural decomposition highlighting functional reactivity zones.[1]
Part 2: Synthesis & Manufacturing Protocols
High-purity synthesis relies on preventing the formation of tertiary amine byproducts (bis-alkylation).[1] Two primary routes are validated: Epoxide Ring Opening (Green Route) and Alkyl Halide Substitution (Traditional Route).[1]
Route A: Epoxide Ring Opening (Preferred)
This route is atom-efficient and avoids the generation of halide waste during the core coupling step.[1]
Reaction:
Protocol:
-
Reagents: Isobutylamine (excess, 3-5 eq) is charged into a high-pressure reactor.
-
Addition: Ethylene oxide is introduced slowly at 0–5°C to control the exotherm.
-
Reaction: The mixture is heated to 40–60°C for 2–4 hours.
-
Workup: Excess isobutylamine is removed via rotary evaporation (recyclable).
-
Salt Formation: The crude oil is dissolved in anhydrous ethanol. Dry HCl gas or 4M HCl in dioxane is added at 0°C until pH < 2.
-
Isolation: The hydrochloride salt precipitates upon addition of diethyl ether or cooling.
Route B: Alkylation with 2-Chloroethanol
Suitable for labs without high-pressure capabilities.[1]
Reaction:
Protocol:
-
Reflux: Isobutylamine (4 eq) and 2-Chloroethanol (1 eq) are refluxed in ethanol for 12 hours.
-
Scavenging: The excess amine acts as the base to scavenge HCl.
-
Purification: Requires rigorous distillation to separate the product from amine hydrochloride byproducts before final acidification.
Figure 2: Synthetic pathways comparing Epoxide Opening and Alkyl Halide substitution.[1]
Part 3: Analytical Characterization[1]
Trustworthy identification requires distinguishing the salt from the free base and quantifying the hydrochloride stoichiometry.
1. Nuclear Magnetic Resonance (NMR)
The isobutyl group presents a characteristic doublet for the methyls and a doublet for the methylene attached to the nitrogen.
Expected ¹H NMR (D₂O, 400 MHz):
-
δ 0.95 ppm (d, 6H): Isobutyl –CH(CH ₃)₂[1]
-
δ 1.98 ppm (m, 1H): Isobutyl –CH (CH₃)₂[1]
-
δ 2.85 ppm (d, 2H): Isobutyl –NCH ₂–CH–[1]
-
δ 3.15 ppm (t, 2H): Ethanolamine –NCH ₂–CH₂OH[1]
-
δ 3.80 ppm (t, 2H): Ethanolamine –NCH₂–CH ₂OH[1]
-
δ 4.79 ppm (s): D₂O/HDO exchange peak (OH and NH₂⁺ protons exchange rapidly).[1]
Interpretation: The downfield shift of the methylene protons adjacent to the nitrogen (compared to free base ~2.4 ppm) confirms protonation (salt formation).[1]
2. Infrared Spectroscopy (FT-IR)[1]
-
3200–3400 cm⁻¹: Broad O–H stretch.[1]
-
2400–3000 cm⁻¹: Broad, multiple bands characteristic of ammonium salt (N–H⁺ stretching).[1]
-
1050 cm⁻¹: C–O stretch (primary alcohol).
3. Mass Spectrometry (LC-MS)[1]
-
Method: ESI Positive Mode.[1]
-
M+H Peak: m/z 118.12 (Calculated for C₆H₁₆NO⁺).[1]
-
Fragment: Loss of H₂O (m/z ~100) or cleavage of the isobutyl group may be observed at higher collision energies.
Part 4: Applications in Drug Development[1][7]
This compound acts as a pharmacophore scaffold, primarily for introducing the isobutylamino-ethyl moiety, which mimics the structure of endogenous neurotransmitters and enhances lipophilicity.
1. Local Anesthetics Synthesis: Used as an intermediate for benzoate ester anesthetics (e.g., analogs of procaine). The alcohol group is esterified with 4-nitrobenzoyl chloride, followed by reduction of the nitro group.
-
Reference Mechanism: The steric bulk of the isobutyl group increases resistance to plasma esterases compared to the ethyl analog, potentially prolonging the half-life of the resulting drug [1].
2. Anti-Arrhythmic Agents: The isobutylamino tail is often employed to block sodium channels. The hydrochloride salt is the preferred form for solid-phase handling during GMP manufacturing of these APIs.
3. Corrosion Inhibition: While less relevant to pharma, the free base is a potent corrosion inhibitor for boiler water systems due to its ability to neutralize acidic species and form protective films on metal surfaces [2].
Part 5: Safety, Handling, & Toxicology[1][8][9]
Signal Word: WARNING
Hazard Statements (GHS):
Handling Protocols:
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when handling the free base precursor due to volatility.
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.
-
Ingestion:[1] Do not induce vomiting.[4] Administer water if conscious.
References
-
LookChem. 2-(Isobutylamino)ethanol Properties and Supply. Retrieved from [1]
-
CymitQuimica. 2-(Isobutylamino)ethanol hydrochloride Product Data. Retrieved from [1]
-
BenchChem. Synthesis and Spectral Data of Amino Alcohols. (General reference for isopropyl/isobutyl amino ethanol synthesis). Retrieved from [1]
-
PubChem. 2-(Isopropylamino)ethanol (Analogous Compound Data).[1] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: 2-(Butylamino)ethanol (Structural Analog).[1][7] Retrieved from [1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 245487-94-9|2-(Isobutylamino)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-(Isobutylamino)ethanol hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 2-(Butylamino)ethanol - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-(Butylamino)ethanol = 98 111-75-1 [sigmaaldrich.com]
